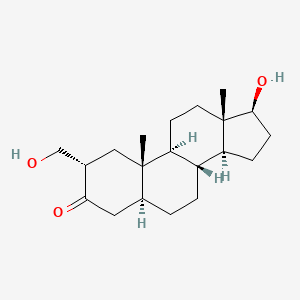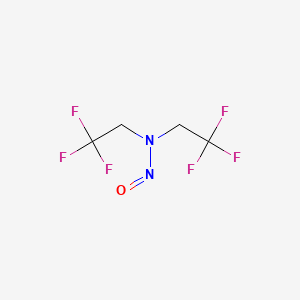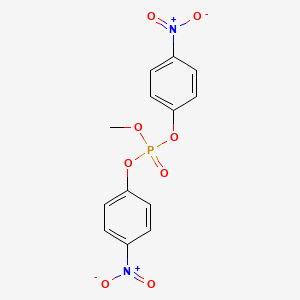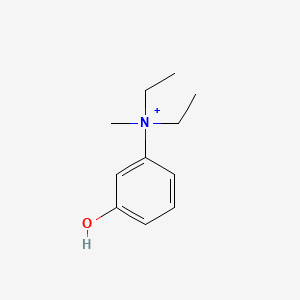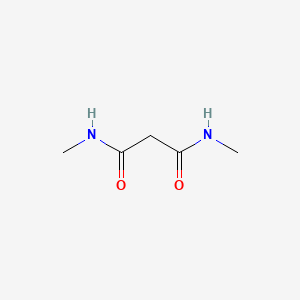
N,N'-Dimethylmalonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Dimethylmalonamide is a chemical compound with the molecular formula C5H10N2O2 . It has an average mass of 130.145 Da and a monoisotopic mass of 130.074234 Da . It contains a total of 19 atoms; 10 Hydrogen atoms, 5 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .
Synthesis Analysis
The synthesis of N,N’-Dimethylmalonamide involves the condensation of primary amine with N,N-dimethylacetamide dimethyl acetal . The solvent extraction of actinides including Am III and Cm III together with some trivalent lanthanides from nitric acid solutions by two newly synthesized malonamides, N,N′-dimethyl-N,N′-diphenyltetradecylmalonamide (dmptdma) and N,N′-dicyclohexyl-N,N′-dimethyltetradecylmalonamide (dcmtdma) has been investigated .Molecular Structure Analysis
The molecular structure of N,N’-Dimethylmalonamide consists of a carbon backbone with two nitrogen atoms and two oxygen atoms . The carbonyl oxygens lie cis to each other suggesting that it is the cis form which is involved in extraction .Chemical Reactions Analysis
The solvent extraction of metal ions from nitric acid solution using N,N’-Dimethylmalonamide has been studied . For low nitric acid concentrations (up to 1 mol dm -3), a co-ordinative mechanism dominates for the extraction of metal cations, whereas at higher nitric acid concentrations (1–14 mol dm -3), an ion-pair mechanism involving the mono- or di-protonated malonamide and the metal anions [M (NO 3) 4] - or [M (NO 3) 5] 2- is more important .Physical And Chemical Properties Analysis
N,N’-Dimethylmalonamide has a molecular formula of C5H10N2O2, an average mass of 130.145 Da, and a monoisotopic mass of 130.074234 Da . The physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .Safety And Hazards
The safety data sheet for a similar compound, 2,2-Dimethylmalonamide, indicates that it is a combustible liquid and is suspected of causing cancer . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray .
Orientations Futures
The future directions of N,N’-Dimethylmalonamide research could involve further investigation into its extraction mechanisms and potential applications in the extraction of metal ions from nitric acid solutions . Additionally, the development of structure–function relationships between material properties and biological performance could be an area of future research .
Propriétés
Numéro CAS |
2090-18-8 |
|---|---|
Nom du produit |
N,N'-Dimethylmalonamide |
Formule moléculaire |
C5H10N2O2 |
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
N,N'-dimethylpropanediamide |
InChI |
InChI=1S/C5H10N2O2/c1-6-4(8)3-5(9)7-2/h3H2,1-2H3,(H,6,8)(H,7,9) |
Clé InChI |
ZWXJWAPTSTYSAH-UHFFFAOYSA-N |
SMILES |
CNC(=O)CC(=O)NC |
SMILES canonique |
CNC(=O)CC(=O)NC |
Autres numéros CAS |
2090-18-8 |
Synonymes |
N,N'-dimethylmalonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



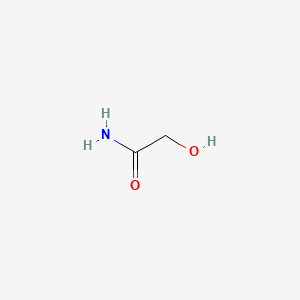
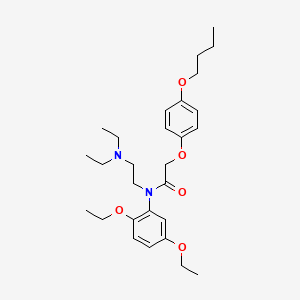
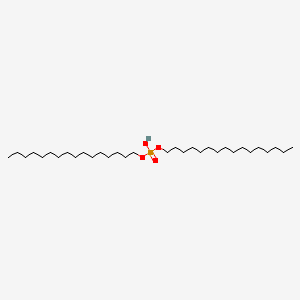
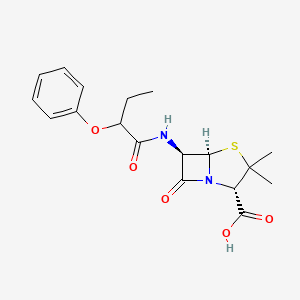
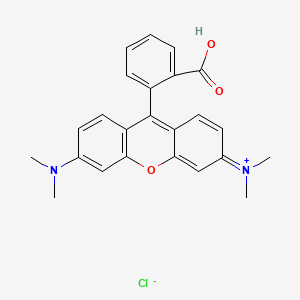
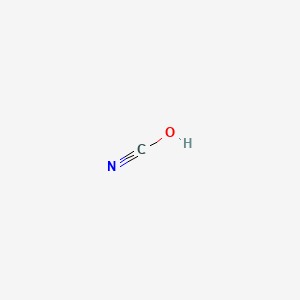
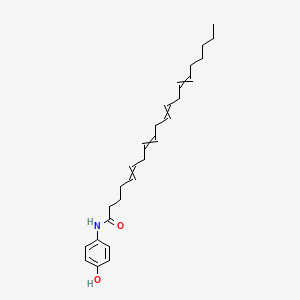
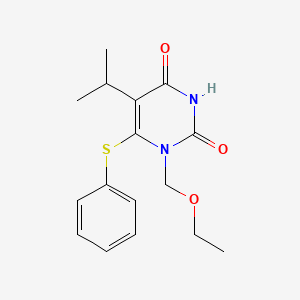
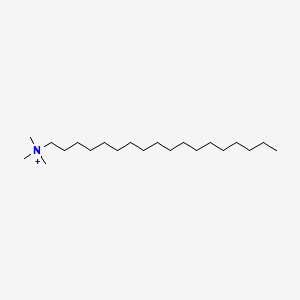
![3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one](/img/structure/B1193909.png)
